molecular formula C5H2Cl2N4O B13659870 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one CAS No. 79100-20-2

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B13659870
CAS No.: 79100-20-2
M. Wt: 205.00 g/mol
InChI Key: OGHGBJRDHHOUQK-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with an imidazole derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

79100-20-2

Molecular Formula

C5H2Cl2N4O

Molecular Weight

205.00 g/mol

IUPAC Name

5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H2Cl2N4O/c6-1-2(7)9-4-3(8-1)10-5(12)11-4/h(H2,8,9,10,11,12)

InChI Key

OGHGBJRDHHOUQK-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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